N-(4-bromo-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-(4-BROMO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a multi-step process involving the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and yields highly functionalized triazolothiadiazines with excellent efficiency . Industrial production methods would likely involve optimization of this synthetic route to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of bromine and fluorine atoms can facilitate oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-BROMO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Its unique chemical properties may be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to N-(4-BROMO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and overall chemical properties. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methyl groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C19H17BrFN5OS |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H17BrFN5OS/c1-10-9-13(20)5-8-15(10)22-18(27)17-16(12-3-6-14(21)7-4-12)25-26-11(2)23-24-19(26)28-17/h3-9,16-17,25H,1-2H3,(H,22,27) |
InChI Key |
JFQNVDHFHWJSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.